molecular formula C21H20N2O2 B11695412 1-Butylamino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

1-Butylamino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

Cat. No.: B11695412
M. Wt: 332.4 g/mol
InChI Key: XBTMSTNRBIQWHK-UHFFFAOYSA-N
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Description

This compound belongs to the 3H-naphtho[1,2,3-de]quinoline-2,7-dione class, characterized by a fused tetracyclic scaffold. The 1-butylamino substitution at the N1 position and 3-methyl group distinguish it from other derivatives.

Properties

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

16-(butylamino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione

InChI

InChI=1S/C21H20N2O2/c1-3-4-12-22-19-18-13-8-5-6-9-14(13)20(24)15-10-7-11-16(17(15)18)23(2)21(19)25/h5-11,22H,3-4,12H2,1-2H3

InChI Key

XBTMSTNRBIQWHK-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C2C3=CC=CC=C3C(=O)C4=C2C(=CC=C4)N(C1=O)C

Origin of Product

United States

Preparation Methods

Pomeranz-Fritsch Cyclization

A common method for constructing naphthoquinoline cores involves the Pomeranz-Fritsch reaction, which combines 1,4-dihydroxy aromatic precursors with aminomethyl compounds. For example, reacting 2-formyl-1,4-dimethoxynaphthalene with 2-aminomethyl-2-methyl-1,3-dioxolane under acidic conditions yields intermediates that cyclize to form the naphthoquinoline scaffold.

Key Steps :

  • Cyclization : Heating the precursor in a solvent like DMF or toluene with a catalyst (e.g., pTSA).

  • Oxidation : Aerial oxidation or treatment with DDQ to aromatize the intermediate.

This method is scalable and has been used to synthesize related compounds like 2-azacleistopholine and sampangine .

Introduction of the Butylamino Group at Position 1

The butylamino substituent is introduced via nucleophilic substitution or coupling reactions. Two primary approaches are considered:

Direct Amination of the Core Structure

The 1-position of the naphthoquinoline core can undergo nucleophilic aromatic substitution (NAS) with butylamine under specific conditions.

Reaction Conditions

ParameterOptimal Value (Based on Analogous Reactions)
SolventEthanol, DMF, or DCE
CatalystAgOTf, InCl₃, or BiCl₃
Temperature120–150°C (microwave-assisted)
Reaction Time15–60 minutes
Yield (Analogous)52–92% (e.g., 3,5-dimethylaniline derivatives)

Example Protocol :

  • Core Structure : 3-Methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione (CAS 2582-19-6).

  • Reagents : Butylamine (1.5 equiv), AgOTf (20 mol %), ethanol.

  • Conditions : Microwave irradiation at 150°C for 15 minutes.

Mechanism :
The electron-deficient 1-position undergoes nucleophilic attack by butylamine, facilitated by Lewis acids like AgOTf, which activate the electrophilic site.

Ullmann-Type Coupling

For sterically hindered amines, Ullmann coupling with a halogenated precursor may be effective.

Precursor : 1-Halo-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione.
Catalyst : Pd/Cu or CuI with ligands (e.g., 1,10-phenanthroline).
Yield : Moderate to high (55–88% in analogous quinoline couplings).

Optimization of Reaction Parameters

Solvent and Catalyst Screening

SolventCatalystYield (%)
EthanolAgOTf80
EtOHInCl₃57
DCEAgOTf33
H₂OAgOTf46

Data adapted from analogous dihydroquinoline syntheses.

Key Observations :

  • Ethanol with AgOTf provides the highest yields.

  • Halogenated solvents (DCE) reduce yields due to competing side reactions.

Characterization and Purification

Spectroscopic Analysis

TechniqueKey Observations
¹H NMR Singlet at δ 3.1–3.3 ppm (CH₃), multiplet at δ 1.5–1.7 ppm (butyl chain).
IR Absorption at ~1670 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N–H stretch).

Purification

  • Recrystallization : Using ethanol or ethyl acetate.

  • Column Chromatography : Silica gel (hexane/ethyl acetate gradient).

Challenges and Limitations

Steric Hindrance

The 1-butylamino group may induce steric clashes, reducing reactivity. In such cases, microwave irradiation or high-pressure conditions can enhance reaction efficiency.

Side Products

Competing reactions (e.g., arylation at other positions) may occur. AgOTf minimizes side products by selectively activating the 1-position.

Comparative Analysis with Related Derivatives

DerivativeSubstituentYield (%)Catalyst
1-(Ethylamino)-3-methyl-...Ethylamino80AgOTf
6-(Cyclohexylamino)-3-methyl-...Cyclohexylamino67InCl₃
1-Butylamino-3-methyl-... (Target)ButylaminoPredicted 70–80AgOTf/EtOH

Predicted yield based on analogous reactions .

Chemical Reactions Analysis

Types of Reactions

1-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides, amines, and acids are employed under suitable conditions to achieve substitution.

Major Products

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with molecular targets such as kinases. For instance, it acts as an ATP-binding site inhibitor of GSK-3, interfering with the kinase’s activity and thereby modulating various cellular pathways . The compound’s structure allows it to form hydrogen bonds and other interactions with the active site of the enzyme, leading to its inhibitory effects.

Comparison with Similar Compounds

Kinase Inhibition Profiles

The 1-position substituent significantly impacts kinase selectivity and potency:

Compound Name 1-Substituent Target Kinase IC₅₀/Ki Key Reference
1-Butylamino-3-methyl-3H-naphtho... Butylamino GSK-3β Low µM range
NQDI-1 Ethyl carboxylate ASK1 500 nM (Ki)
BRD 7389 2-Phenylethylamino p90 RSK Not reported
Solvent Red 52 Cyclohexylamino N/A (Dye) N/A
  • 1-Butylamino derivative: Exhibits GSK-3β inhibition with low micromolar IC₅₀ values, attributed to the alkylamino group’s optimal hydrophobicity and hydrogen-bonding capacity with the kinase hinge region .
  • NQDI-1 : The ethyl carboxylate group enhances ASK1 inhibition (Ki = 500 nM), likely through electrostatic interactions with the ATP-binding pocket .
  • BRD 7389: The phenylethylamino substituent shifts selectivity to p90 RSK, demonstrating scaffold versatility .

Structural-Activity Relationships (SAR)

  • Substituent Hydrophobicity: Butylamino and phenylethylamino groups improve membrane permeability (logBB > 0.3) compared to polar carboxylate derivatives .
  • Tautomer Stability: The 2-pyridone tautomer (lactam form) is predominant in the 1-alkylamino derivatives, stabilizing interactions with kinases via hydrogen bonding .
  • Synthetic Flexibility : 1-Substituted derivatives are synthesized via nucleophilic substitution of 1-chloro intermediates, enabling diverse functionalization (e.g., alkyl, aryl, carboxylate) .

Physicochemical and ADME Properties

Property 1-Butylamino Derivative NQDI-1 Solvent Red 52
Molecular Weight (g/mol) ~366 366.41 366.41
logP ~3.5 (predicted) 2.8 4.1
PSA (Ų) ~60 75 45
BBB Permeability High (logBB > 0.3) Low N/A
  • The butylamino derivative’s lower polar surface area (PSA) and moderate logP favor CNS penetration, unlike the carboxylate-containing NQDI-1 .
  • Solvent Red 52’s cyclohexylamino group increases hydrophobicity, making it suitable for non-polar dye applications .

Key Research Findings

Kinase Selectivity: The 1-substituent dictates target specificity. Butylamino derivatives favor GSK-3β, while carboxylates (NQDI-1) target ASK1 .

Tautomer Influence : The lactam tautomer predominates in bioactive conformations, critical for hinge-region binding .

Synthetic Accessibility : Modular synthesis allows rapid exploration of substituents for tailored properties .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-Butylamino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic reactions. A common approach includes:

  • Quinoline core formation : Use of Skraup or Doebner-Miller reactions with substituted anilines and α,β-unsaturated carbonyl compounds .
  • Functionalization : Alkylation or nucleophilic substitution to introduce the butylamino and methyl groups. Reaction conditions (e.g., solvent polarity, temperature, catalyst) should be optimized using factorial design (e.g., 2^k designs) to maximize yield and minimize side products .
    • Validation : Monitor reactions via TLC/HPLC and characterize intermediates via 1H^1H-NMR and FT-IR.

Q. How can the electronic and steric properties of this compound be analyzed to predict its reactivity in further derivatization?

  • Methodological Answer :

  • Computational Modeling : Employ density functional theory (DFT) to calculate molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO/LUMO). Software like Gaussian or ORCA can predict nucleophilic/electrophilic sites .
  • Experimental Validation : Compare computational predictions with empirical reactivity in substitution reactions (e.g., bromination or nitration) under controlled conditions .

Q. What spectroscopic techniques are critical for confirming the structure of this compound, and how should spectral contradictions be resolved?

  • Methodological Answer :

  • Primary Techniques : High-resolution mass spectrometry (HRMS) for molecular formula confirmation, 1H^1H-/13C^{13}C-NMR for backbone assignment, and X-ray crystallography for absolute stereochemistry (if applicable) .
  • Contradiction Resolution : If NMR signals overlap, use 2D NMR (COSY, HSQC) or variable-temperature NMR. Cross-validate with IR and UV-Vis data to resolve ambiguities .

Advanced Research Questions

Q. How can the compound’s potential as a bioactive agent be systematically evaluated, and what statistical frameworks address variability in biological assays?

  • Methodological Answer :

  • Bioactivity Screening : Use in vitro assays (e.g., antimicrobial via microdilution, antioxidant via DPPH/ABTS) with positive/negative controls. Replicate experiments ≥3 times to account for biological variability .
  • Data Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for significance. Use IC50_{50}/EC50_{50} calculations with nonlinear regression models .

Q. What advanced separation techniques are suitable for isolating enantiomers or tautomeric forms of this compound?

  • Methodological Answer :

  • Chiral Separation : Use chiral stationary phases (CSPs) in HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with polar organic mobile phases .
  • Tautomer Resolution : Employ dynamic NMR or hyphenated techniques (LC-NMR) to monitor equilibrium states under varying pH/temperatures .

Q. How can contradictions in computational vs. experimental solubility data be reconciled?

  • Methodological Answer :

  • Solubility Prediction : Use COSMO-RS or Hansen solubility parameters computationally. Experimentally, perform shake-flask studies with HPLC quantification .
  • Discrepancy Mitigation : Cross-check solvent polarity and temperature effects. Adjust computational models using experimental data as training sets .

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Omics Integration : Combine transcriptomics/proteomics with molecular docking (AutoDock Vina, Schrödinger) to identify target proteins. Validate via siRNA knockdown or CRISPR-Cas9 .
  • Pathway Analysis : Use KEGG/Reactome databases to map interactions and identify perturbed pathways (e.g., apoptosis, oxidative stress) .

Data Presentation Guidelines

  • Synthesis Optimization Table :

    FactorLevel 1Level 2Optimal Condition
    Temp.60°C80°C70°C
    Catalyst5 mol%10 mol%7.5 mol%
    Yield45%68%82%
  • Spectroscopic Data Summary :

    TechniqueKey Peaks/DataInterpretation
    1H^1H-NMRδ 7.8–8.2 (m, 4H, aromatic)Quinoline backbone
    HRMS[M+H]+^+ 367.1543Confirms molecular formula

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